2'-Chlorospiro[adamantane-2,9'-fluorene]
Description
2’-Chlorospiro[adamantane-2,9’-fluorene] is a synthetic organic compound characterized by a unique spiro structure, where an adamantane moiety is fused to a fluorene ring system.
Properties
Molecular Formula |
C22H21Cl |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2'-chlorospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Cl/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
InChI Key |
NUTKDUFQKCXMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane derivatives with fluorene compounds under specific conditions. One common method includes the chlorination of spiro[adamantane-2,9’-fluorene] using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2’-Chlorospiro[adamantane-2,9’-fluorene] .
Chemical Reactions Analysis
Types of Reactions: 2’-Chlorospiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound.
- Coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
2’-Chlorospiro[adamantane-2,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2’-Chlorospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its unique structure contributes to its electronic properties, making it suitable for use in electronic devices .
Comparison with Similar Compounds
- 2’-Bromospiro[adamantane-2,9’-fluorene]
- 10’-Chlorospiro[adamantane-2,7’-benzo[c]fluorene]
- Spiro[9H-fluorene-9,2’-tricyclo[3.3.1.13,7]decane]
Comparison: 2’-Chlorospiro[adamantane-2,9’-fluorene] is unique due to its specific spiro structure and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its brominated or benzo-fused counterparts. These differences influence its suitability for various applications, such as its electronic properties in OLEDs or its reactivity in synthetic chemistry .
Biological Activity
2'-Chlorospiro[adamantane-2,9'-fluorene] is a compound belonging to the adamantane family, which has garnered attention due to its unique structural features and potential biological activities. The compound's spiro structure, characterized by the fusion of adamantane and fluorene units, may contribute to its interaction with biological macromolecules, thereby influencing various biochemical pathways.
The molecular formula of 2'-Chlorospiro[adamantane-2,9'-fluorene] is , with a molecular weight of approximately 348.86 g/mol. The presence of the chlorine atom introduces unique reactivity patterns compared to its brominated and iodinated counterparts, such as 2'-Bromospiro[adamantane-2,9'-fluorene] and 2'-Iodospiro[adamantane-2,9'-fluorene].
The biological activity of 2'-Chlorospiro[adamantane-2,9'-fluorene] is hypothesized to involve:
- Molecular Interactions : The chlorine atom may participate in nucleophilic substitution reactions, facilitating interactions with enzymes and receptors.
- Lipophilicity : The adamantane moiety enhances the lipophilicity of the compound, potentially improving its permeability through biological membranes and increasing its bioavailability.
Biological Activities
Research into the biological activities of adamantane derivatives suggests several potential therapeutic applications for 2'-Chlorospiro[adamantane-2,9'-fluorene]:
- Antiviral Activity : Adamantane derivatives have been shown to exhibit antiviral properties, particularly against influenza viruses. For instance, compounds like amantadine have been used in clinical settings for their efficacy against viral infections .
- Anticancer Properties : Some studies have indicated that adamantane derivatives can inhibit tumor growth. For example, cytotoxicity assays demonstrated that certain adamantyl compounds exhibit significant inhibitory effects on cancer cell lines .
- Antimicrobial Effects : Preliminary investigations into the antimicrobial properties of similar compounds suggest that 2'-Chlorospiro[adamantane-2,9'-fluorene] may possess activity against various bacterial strains and fungi .
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various adamantane derivatives on human cancer cell lines (A549, T47D, L929, HeLa). The results indicated that certain derivatives exhibited low cytotoxicity at concentrations up to 1000 µg/mL, suggesting a favorable therapeutic index for further development .
Antiviral Evaluation
Research focused on the antiviral potential of adamantane derivatives has shown promising results. For instance, modifications to the adamantane structure have been linked to enhanced activity against influenza A virus by targeting the M2 ion channel .
Comparative Analysis
To understand the unique properties of 2'-Chlorospiro[adamantane-2,9'-fluorene], it is essential to compare it with related compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 2'-Bromospiro[adamantane-2,9'-fluorene] | Antiviral, Antibacterial | |
| 2'-Iodospiro[adamantane-2,9'-fluorene] | Anticancer | |
| 2'-Chlorospiro[adamantane-2,9'-fluorene] | Potentially Antiviral & Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
